molecular formula C16H19NO3 B1399982 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1496936-09-4

3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid

Cat. No.: B1399982
CAS No.: 1496936-09-4
M. Wt: 273.33 g/mol
InChI Key: NHVVJDDAZPAJKV-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid is an intriguing synthetic organic compound. This complex chemical structure showcases a range of unique chemical properties that make it relevant for various scientific and industrial applications. Understanding its synthesis, reactions, and applications can provide deep insights into its utility and potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves multi-step organic reactions. A common approach starts with the formation of the dihydroquinoline intermediate, which is then further functionalized to introduce the cyclopropanecarboxylic acid moiety. Key steps include:

  • Formation of the Dihydroquinoline: : This can be achieved by the reduction of quinoline, using reducing agents like sodium borohydride in the presence of an appropriate solvent.

  • Functionalization: : The dihydroquinoline is then coupled with a precursor for the cyclopropanecarboxylic acid, often utilizing reagents such as Grignard reagents for carbon-carbon bond formation.

  • Cyclopropanation: : Introduction of the cyclopropane ring typically involves reactions using carbenes or similar intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound might be optimized for scale, efficiency, and cost-effectiveness. This often involves:

  • Optimization of Reaction Conditions: : Adjusting temperature, pressure, and the use of catalysts to maximize yield and purity.

  • Continuous Flow Processes: : Utilizing flow chemistry techniques to ensure consistent production and minimize batch-to-batch variation.

  • Purification: : Employing crystallization, chromatography, or distillation techniques to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid can undergo several types of chemical reactions, such as:

  • Oxidation: : It can be oxidized using agents like potassium permanganate or chromium trioxide, often leading to the formation of quinolinone derivatives.

  • Reduction: : Undergoes reduction with reagents like lithium aluminum hydride, converting it back to more saturated forms.

  • Substitution: : Participates in nucleophilic substitution reactions, especially at the cyclopropane ring, with reagents like halides or alkoxides.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous or alcoholic medium, conducted at room temperature or under reflux.

  • Reduction: : Lithium aluminum hydride in anhydrous ether, typically at low temperatures to control the reaction rate.

  • Substitution: : Alkyl halides or alcohols in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions often depend on the specific reaction pathway, but can include:

  • Quinolinone derivatives: from oxidation.

  • Saturated carboxylic acids: from reduction.

  • Alkyl-substituted derivatives: from substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules. It’s particularly useful in developing new synthetic methodologies and exploring reaction mechanisms.

Biology

In biological research, this compound might be explored for its potential bioactivity. Compounds with quinoline backbones often exhibit pharmacological properties, such as antimicrobial or anti-inflammatory effects.

Medicine

While specific applications in medicine require thorough research, derivatives of such compounds are investigated for potential therapeutic uses. The unique structural features can be tailored to target specific biological pathways.

Industry

Industrial applications might include its use as a precursor in the synthesis of fine chemicals, materials science, and as a component in specialty chemicals or agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets. For example:

  • Enzyme Inhibition: : The quinoline moiety can inhibit certain enzymes by mimicking natural substrates or binding to active sites.

  • Receptor Binding: : It may bind to specific receptors, modulating biological pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Quinoline derivatives: like quinolinic acid.

  • Cyclopropane carboxylic acids: like cyclopropane-1-carboxylic acid.

  • Dihydroquinoline compounds: like 1,2-dihydroquinoline.

Highlighting Uniqueness

What sets 3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid apart is the combination of its quinoline structure with a cyclopropane ring, offering unique reactivity and potential for diverse applications in various fields of research and industry.

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Properties

IUPAC Name

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(2)12(13(16)15(19)20)14(18)17-9-5-7-10-6-3-4-8-11(10)17/h3-4,6,8,12-13H,5,7,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVVJDDAZPAJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)N2CCCC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 3
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 4
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 5
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid
Reactant of Route 6
3-(3,4-Dihydroquinolin-1(2H)-ylcarbonyl)-2,2-dimethylcyclopropanecarboxylic acid

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